molecular formula C16H21BrN4O2 B2502232 5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2379997-81-4

5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2502232
CAS No.: 2379997-81-4
M. Wt: 381.274
InChI Key: LQOCSJVBVKEPNI-UHFFFAOYSA-N
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Description

5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a bromine atom and a piperidine moiety linked through a methoxy group The presence of the oxazole ring further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the bromination of a pyrimidine derivative, followed by the introduction of the piperidine moiety through nucleophilic substitution. The oxazole ring can be introduced via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis protocols.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxypyrimidine: Lacks the piperidine and oxazole moieties, making it less complex.

    5-Bromo-2-methoxypyrimidine: Similar structure but without the piperidine and oxazole rings.

    2-(Piperidin-3-yl)methoxy-5-bromopyrimidine: Similar but lacks the oxazole ring.

Uniqueness

The uniqueness of 5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine lies in its multi-functional structure, which combines a brominated pyrimidine ring with both piperidine and oxazole moieties

Properties

IUPAC Name

4-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN4O2/c1-11-15(12(2)23-20-11)9-21-5-3-4-13(8-21)10-22-16-18-6-14(17)7-19-16/h6-7,13H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOCSJVBVKEPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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